molecular formula C11H6Cl4N2O B8401386 2,4,5-Trichloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidine

2,4,5-Trichloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidine

Cat. No. B8401386
M. Wt: 324.0 g/mol
InChI Key: KDGBNVSETXXKIS-UHFFFAOYSA-N
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Patent
US08030321B2

Procedure details

In a 250 mL three-neck flask fitted with a degassing tube and temperature probe, acetonitrile (100 mL) and water (25 mL) were degassed with N2 for 30 min while stirring. 2,4,5,6-Tetrachloropyrimidine (8.77 g, 0.0402 mol, 1.5 equiv) and triphenylphosphine (0.70 g, 2.6 mmol, 0.1 equiv) were added and the resulting mixture was degassed for 15 min. 5-Chloro-2-methoxy-phenylboronic acid (5.00 g, 0.0268 mol, 1.0 equiv), K3PO4 (11.39 g, 0.0536 mol, 2.0 equiv) and palladium acetate (301 mg, 1.3 mmol, 0.05 equiv) were added and the resulting mixture was degassed for 5 min. After 2 h at rt, the reaction mixture was poured into CH2Cl2 (250 mL) and washed twice with water (125 mL). The organic layer was dried and concentrated. The crude product was purified by FCC to give a white solid (5.97 g, 69%). MS (ESI+): mass calcd. for C11H7Cl4N2O, 322.9; m/z found, 323.0 [M+H+]. 1H NMR (CDCl3): 7.45 (dd, J=8.9, 2.6 Hz, 1H), 7.31 (d, J=2.6 Hz, 1H), 6.94 (d, J=8.9 Hz, 1H), 3.82 (s, 3H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
11.39 g
Type
reactant
Reaction Step Two
Quantity
301 mg
Type
catalyst
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:30][C:31]1[CH:32]=[CH:33][C:34]([O:40][CH3:41])=[C:35](B(O)O)[CH:36]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([C:33]2[CH:32]=[C:31]([Cl:30])[CH:36]=[CH:35][C:34]=2[O:40][CH3:41])[N:7]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)Cl)Cl
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
K3PO4
Quantity
11.39 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
301 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL three-neck flask fitted with a degassing tube
CUSTOM
Type
CUSTOM
Details
temperature probe, acetonitrile (100 mL) and water (25 mL) were degassed with N2 for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting mixture was degassed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting mixture was degassed for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into CH2Cl2 (250 mL)
WASH
Type
WASH
Details
washed twice with water (125 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by FCC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)Cl)C1=C(C=CC(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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